3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride is a chemical compound characterized by its unique structure and potential applications in scientific research. It is classified as a pyrrolopyridine derivative, which is a class of compounds known for their biological activity, particularly in the fields of medicinal chemistry and pharmacology. The dihydrochloride form indicates that the compound exists as a salt with hydrochloric acid, enhancing its solubility and stability in various solvents.
The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride involves several steps:
The molecular structure of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride can be described as follows:
The structure features a fluorine atom at the 3-position of the pyrrolopyridine ring system, which significantly influences its chemical reactivity and biological properties .
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride involves its interaction with specific molecular targets within biological systems. Research indicates that this compound can inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been studied for its potential effects on fibroblast growth factor receptors (FGFR), which are implicated in cancer signaling pathways .
The physical and chemical properties of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride include:
These properties make it suitable for various laboratory applications and formulations .
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride has several significant applications:
Palladium-catalyzed cross-coupling reactions enable efficient construction of the bicyclic pyrrolopyridine scaffold central to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The Suzuki-Miyaura coupling between halogenated pyridine precursors and boronic acids/esters allows versatile introduction of aryl or heteroaryl substituents at key positions. This reaction employs Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (typically 2-5 mol%) in toluene/water mixtures at 80-100°C, achieving yields of 70-92% [2] [7]. Crucially, Buchwald-Hartwig amination facilitates nitrogen functionalization of halogenated intermediates using Pd₂(dba)₃/XPhos catalytic systems, enabling introduction of secondary amines critical for bioactivity profiling. Microwave-assisted coupling (120°C, 30 min) enhances efficiency for electron-deficient substrates [7].
Table 1: Palladium-Catalyzed Reactions for Bicyclic Core Elaboration
| Reaction Type | Catalyst System | Conditions | Key Substituents | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 85°C, 12h | Aryl, Heteroaryl | 75-92% |
| Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos, NaOtert-Bu | 1,4-Dioxane, 100°C, 8h | Piperidinyl, Morpholinyl | 68-85% |
| Carbonylative coupling | Pd(OAc)₂, CO atmosphere | DMF, 120°C, 24h | Amides | 45-62% |
Regioselectivity challenges emerge during C-C bond formation on unsymmetrical intermediates. Ortho-directed metalation using directing groups (e.g., pyridine N-oxides) ensures precise halogen placement for subsequent coupling [5]. Post-coupling cyclization via nucleophilic aromatic substitution completes the fused bicycle, with 5-exo-trig cyclizations showing superior regiocontrol over 6-endo alternatives [7].
Regioselective installation of fluorine at the 3-position employs I(I)/I(III) catalysis with unactivated allene precursors. The mechanism involves in situ generation of ArIF₂ species via oxidation of aryl iodides (e.g., 1-iodo-2,4-dimethylbenzene) using Selectfluor®. This hypervalent iodine intermediate activates terminal allene units through ligand exchange, enabling nucleophilic fluorination with amine·HF complexes (e.g., pyridine·(HF)₅) as dual fluorine source/Brønsted acid activators [3]. The reaction achieves >20:1 branched:linear selectivity for tertiary propargylic fluorides at 30 mol% catalyst loading.
Critical parameters governing selectivity:
Table 2: Fluorination Performance Under Varied Conditions
| Substrate Type | Catalyst (mol%) | Amine:HF Ratio | Temperature (°C) | Branched:Linear Ratio | Yield (%) |
|---|---|---|---|---|---|
| Aliphatic allene | 1-Iodo-2,4-DMB (30) | 1:5.0 | 25 | >20:1 | 78 |
| Aryl allene (electron-neutral) | 1-Iodo-2,4-DMB (30) | 1:5.5 | 40 | 17:1 | 69 |
| Heteroaryl allene | 1-Iodo-3,5-DMB (30) | 1:4.5 | 25 | 14:1 | 82 |
Post-fluorination, acid-mediated cyclization converts propargylic fluorides to the target bicyclic system. Trifluoroacetic acid (TFA) in dichloromethane (2-4h, RT) achieves quantitative ring closure without epimerization or fluoride displacement [3].
Conversion to the dihydrochloride salt dramatically enhances aqueous solubility for in vitro evaluation. The pH-solubility profile dictates salt formation feasibility, requiring ΔpKa >3 between the pyrrolopyridine base (pKa ~8.5) and HCl. Solubility follows the equation:$$ST = S0 \left(1 + \frac{K{a1}}{[H^+]} + \frac{K{a1}K_{a2}}{[H^+]^2}\right)$$where S₀ = intrinsic solubility of neutral species, and Ka₁/Ka₂ = acid dissociation constants for protonated and doubly protonated species [4] [8].
Table 3: Solubility Enhancement via Salt Formation
| Form | Aqueous Solubility (mg/mL) | Log P | pHmax |
|---|---|---|---|
| Free base | 0.08 ± 0.01 | 1.98 ± 0.05 | 8.2 |
| Monohydrochloride | 12.5 ± 0.8 | -0.37 ± 0.03 | 4.1 |
| Dihydrochloride | >50 | -1.85 ± 0.07 | 2.6 |
Salt formation involves stoichiometric HCl addition in anhydrous ethanol or 2-butanone, yielding crystalline solids after anti-solvent precipitation (diethyl ether). Critical process parameters:
The dihydrochloride salt demonstrates pH-dependent dissolution in biorelevant media. At gastric pH (1.2), complete dissolution occurs within 15 minutes (dose: 100 mg/mL), while intestinal conditions (pH 6.8) show 87% dissolution over 60 minutes without precipitation of the free base [4].
Solid-phase synthesis enables rapid generation of analogs for structure-activity relationship studies. The methodology employs Wang resin-bound intermediates with photolabile linkers (e.g., o-nitrobenzyl) for mild cleavage. Key steps:
Table 4: Solid-Phase Library Synthesis Efficiency
| Step | Reaction Type | Time (h) | Purity (HPLC-UV) | Average Yield |
|---|---|---|---|---|
| Resin loading | Esterification | 16 | 98.2% | 95% |
| Bicyclization | Dieckmann condensation | 8 | 89.5% | 82% |
| Fluorination | Electrophilic fluorination | 6 | 85.7% | 76% |
| DNA conjugation | Click chemistry (CuAAC) | 4 | 93.1% | 88% |
The platform achieves diversity incorporation through:
Crude products undergo simultaneous DNA-tag purification via size-exclusion chromatography, with LC-MS/MS confirming fluorination regiochemistry (>99% 3-F positional integrity). This approach successfully generated 1,248 sp³-enriched analogs with molecular weights <350 Da for M4 receptor binding studies [5].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2